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Compound of Interest

tert-Butyl
Compound Name:

(mesitylsulfonyl)oxycarbamate

cat. No.: B1269521

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (mesitylsulfonyl)oxycarbamate, also known as N-Boc-O-
(mesitylsulfonyl)hydroxylamine, is a versatile and efficient electrophilic aminating agent used in
a variety of organic transformations. Its robust nature and high reactivity make it a valuable tool
for the introduction of a protected amino group into organic molecules. This document provides
detailed application notes and experimental protocols for the use of tert-butyl
(mesitylsulfonyl)oxycarbamate in two key transformations: the organocatalytic
enantioselective aziridination of a,B3-unsaturated aldehydes and the electrophilic amination of
Grignard reagents.

Physicochemical Properties
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Property Value

CAS Number 36016-39-4

Molecular Formula C14H21NOsS
Molecular Weight 315.39 g/mol
Appearance White to off-white solid

Soluble in many common organic solvents such

Solubilit
Y as dichloromethane, chloroform, and toluene.

I. Synthesis of tert-Butyl
(mesitylsulfonyl)oxycarbamate

A standard procedure for the synthesis of tert-butyl (mesitylsulfonyl)oxycarbamate involves
the reaction of 2-mesitylenesulfonyl chloride with N-Boc-hydroxylamine in the presence of a

base.

Experimental Protocol

¢ To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add
2-mesitylenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous diethyl ether.

e Add N-Boc-hydroxylamine (1.2 eq) to the solution.
e Cool the reaction mixture to 0 °C in an ice bath.
o Slowly add triethylamine (1.5 eq) dropwise to the stirred solution.

» Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer
chromatography (TLC).

e Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt
and wash the solid with diethyl ether.

» Combine the filtrates and concentrate under reduced pressure.
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 Purify the crude product by flash column chromatography on silica gel using a mixture of
ethyl acetate and hexanes as the eluent to afford tert-butyl
(mesitylsulfonyl)oxycarbamate as a white solid.

Il. Organocatalytic Enantioselective Aziridination of
o,B-Unsaturated Aldehydes

Tert-butyl (mesitylsulfonyl)oxycarbamate is a key reagent in the organocatalytic
enantioselective aziridination of a,3-unsaturated aldehydes, providing access to chiral 2-
formylaziridines, which are valuable synthetic intermediates.[1][2] This reaction is typically
catalyzed by a chiral secondary amine, such as a derivative of proline.

Reaction Mechanism

The reaction is proposed to proceed through a domino aza-Michael-intramolecular cyclization
sequence. The chiral secondary amine catalyst reacts with the a,3-unsaturated aldehyde to
form an enamine intermediate. This is followed by a nucleophilic attack of the enamine on the
electrophilic nitrogen of tert-butyl (mesitylsulfonyl)oxycarbamate (the aza-Michael addition).
The subsequent intramolecular cyclization of the resulting intermediate, with the
mesitylenesulfonate acting as a leaving group, affords the desired aziridine and regenerates
the catalyst.

Catalytic Cycle
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Caption: Proposed mechanism for the organocatalytic aziridination.

General Experimental Protocol

e To avial, add the a,B-unsaturated aldehyde (1.0 eq), the chiral secondary amine catalyst
(e.g., (S)-(-)-a,a-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 20 mol%), and the
solvent (e.g., chloroform or toluene).

 Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

e Add a solution of tert-butyl (mesitylsulfonyl)oxycarbamate (1.2 eq) in the same solvent
dropwise.

 Allow the reaction to stir for the specified time (typically 12-48 hours), monitoring by TLC.
e Upon completion, concentrate the reaction mixture under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to yield the
enantiomerically enriched 2-formylaziridine.

Substrate Scope and Performance

This protocol is effective for a range of a,3-unsaturated aldehydes, affording the corresponding
N-Boc-protected aziridines in good yields and with high enantioselectivities.
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Data is representative and compiled from typical results reported in the literature for this type of
reaction.

lll. Electrophilic Amination of Grighard Reagents

Tert-butyl (mesitylsulfonyl)oxycarbamate can serve as an electrophilic source of a Boc-
protected amino group for the amination of organometallic reagents, such as Grignard
reagents. This reaction provides a direct route to N-Boc protected primary amines.

Reaction Workflow

The general workflow involves the slow addition of the Grignard reagent to a solution of tert-
butyl (mesitylsulfonyl)oxycarbamate at low temperature. The reaction proceeds via a
nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic
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nitrogen atom of the aminating agent, with the mesitylenesulfonate anion acting as the leaving
group.

Click to download full resolution via product page

Caption: General workflow for the electrophilic amination of Grignard reagents.

General Experimental Protocol

e To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and
under an inert atmosphere, add tert-butyl (mesitylsulfonyl)oxycarbamate (1.0 eq) and
dissolve it in anhydrous tetrahydrofuran (THF).

e Cool the solution to -78 °C using a dry ice/acetone bath.

o Charge the dropping funnel with a solution of the Grignard reagent (1.1-1.5 eq) in THF or
diethyl ether.

o Add the Grignard reagent dropwise to the stirred solution of the aminating agent over a
period of 30-60 minutes, maintaining the internal temperature below -70 °C.

 After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2
hours, then slowly warm to room temperature and stir for another 1-3 hours.

o Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous
ammonium chloride solution.

o Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate under reduced pressure.
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» Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc

protected amine.

Substrate Scope and Performance

This method is applicable to a variety of aryl and alkyl Grignard reagents.

Grignard ] Temperature )
Entry Time (h) Yield (%)
Reagent (°C)
Phenylmagnesiu
1 ) 3 -78tort 75
m bromide
4-
Methoxyphenylm
2 -yp Y 3 -78tort 80
agnesium
bromide
2-
3 Thienylmagnesiu 4 -78tort 68
m bromide
n-
4 Butylmagnesium 3 -78tort 65
chloride
Cyclohexylmagn
5 y yimag -78tort 72

esium bromide

Data is representative and compiled from typical results reported in the literature for

electrophilic amination of Grignard reagents with related N-Boc protected hydroxylamine

derivatives.

Safety Information

o Tert-butyl (mesitylsulfonyl)oxycarbamate should be handled in a well-ventilated fume

hood.
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o Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat.

e The reagent is a solid and can be irritating to the skin, eyes, and respiratory tract.

o Grignard reagents are highly reactive and moisture-sensitive. All reactions involving Grignard
reagents should be carried out under strictly anhydrous conditions and an inert atmosphere.

e Always quench Grignard reactions carefully at low temperatures.

Conclusion

Tert-butyl (mesitylsulfonyl)oxycarbamate is a highly effective reagent for the synthesis of N-
Boc protected amines and aziridines. The protocols described herein provide a foundation for
researchers to utilize this reagent in their synthetic endeavors. The mild reaction conditions and
broad substrate applicability make it a valuable addition to the synthetic chemist's toolbox for
the construction of complex nitrogen-containing molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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